2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide
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Overview
Description
2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, hydrazide group, and multiple aromatic rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the hydrazide group: This step involves the reaction of the cyclopropane intermediate with hydrazine or a hydrazine derivative.
Aromatic substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: A structurally related compound with similar aromatic rings but lacking the cyclopropane and hydrazide groups.
2,2-Bis(4-methylphenyl)hexafluoropropane: Another related compound with different substituents on the central carbon atom.
Uniqueness
2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclopropane ring, hydrazide group, and multiple aromatic rings
Properties
Molecular Formula |
C27H26N2O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-20-10-14-23(15-11-20)27(24-16-12-21(2)13-17-24)19-25(27)26(30)29-28-18-6-9-22-7-4-3-5-8-22/h3-18,25H,19H2,1-2H3,(H,29,30)/b9-6+,28-18+ |
InChI Key |
SDKCXJSIDABMCJ-RKUQBJHPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC=CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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